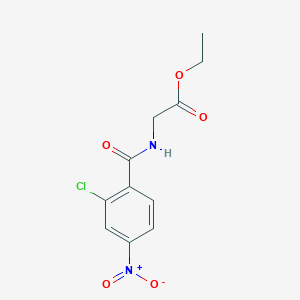![molecular formula C20H24N2O2S B4656589 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4656589.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide, also known as ANIT, is a chemical compound that has been extensively studied for its biological and pharmacological properties. ANIT belongs to the class of thioacetamide derivatives and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide exerts its biological effects by modulating various signaling pathways in cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has been found to activate the caspase pathway, which is involved in the initiation of apoptosis, and to suppress the expression of genes involved in tumor progression. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide also inhibits the growth of cancer cells by suppressing the expression of genes involved in tumor progression. Furthermore, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has also been extensively studied, and its biological and pharmacological properties are well-characterized. However, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide also has some limitations. It is a toxic compound and must be handled with care. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide also exhibits low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide. One area of interest is the development of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide analogs that exhibit improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential use of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully elucidate the mechanisms underlying 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide's anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has been extensively studied for its potential use in cancer treatment. Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has also been found to inhibit the growth of cancer cells by suppressing the expression of genes involved in tumor progression. Furthermore, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-[(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15(2)17-10-8-16(9-11-17)12-21-19(23)13-25-14-20(24)22-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBXYLZKFCTIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CSCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-N-[4-(propan-2-yl)benzyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4656508.png)
![1-(3-methoxyphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4656516.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4656530.png)
![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)
![5-ethyl-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4656554.png)
![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4656563.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4656590.png)


![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)